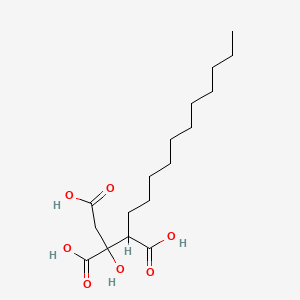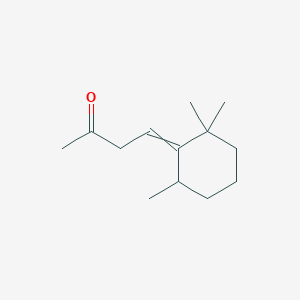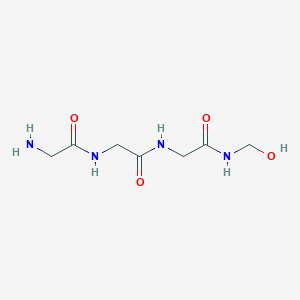
Glycylglycyl-N-(hydroxymethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-N-(hydroxymethyl)glycinamide is a compound with the molecular formula C7H14N4O4. It is a derivative of glycinamide and is characterized by the presence of glycylglycine and a hydroxymethyl group attached to the glycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-(hydroxymethyl)glycinamide typically involves the reaction of glycylglycine with formaldehyde and glycinamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{Glycylglycine} + \text{Formaldehyde} + \text{Glycinamide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-N-(hydroxymethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields carboxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Glycylglycyl-N-(hydroxymethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein and peptide research.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mécanisme D'action
The mechanism of action of Glycylglycyl-N-(hydroxymethyl)glycinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The compound may also act as a substrate for enzymes involved in peptide synthesis and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine, used as a buffer in biological systems.
Glycinamide: A derivative of glycine, used in various biochemical applications.
Uniqueness
Glycylglycyl-N-(hydroxymethyl)glycinamide is unique due to the presence of both glycylglycine and a hydroxymethyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
65621-94-5 |
|---|---|
Formule moléculaire |
C7H14N4O4 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-amino-N-[2-[[2-(hydroxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C7H14N4O4/c8-1-5(13)9-2-6(14)10-3-7(15)11-4-12/h12H,1-4,8H2,(H,9,13)(H,10,14)(H,11,15) |
Clé InChI |
AIZAONPGGARFNM-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NCC(=O)NCC(=O)NCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


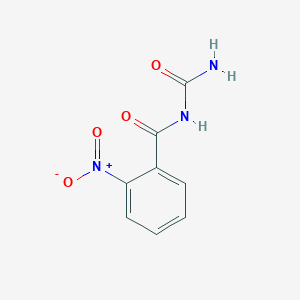
![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
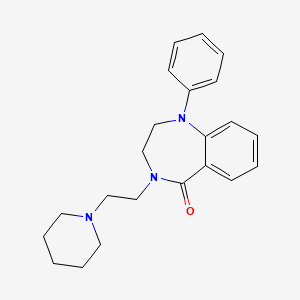
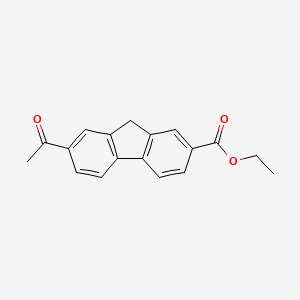
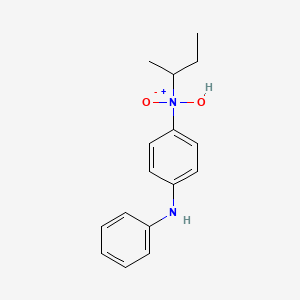
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
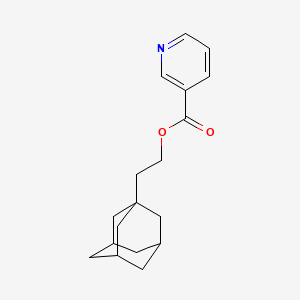
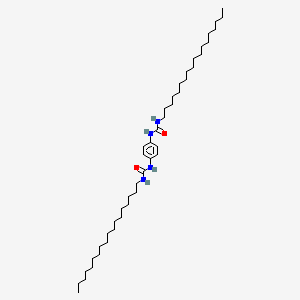
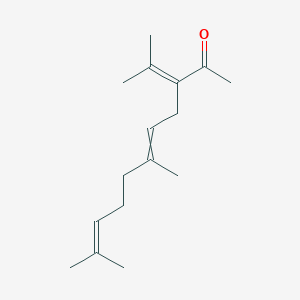
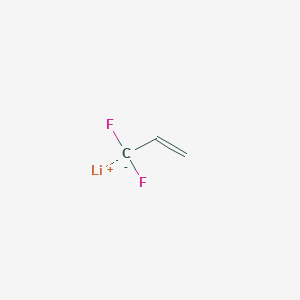
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
